Bifeprunox
Descripción general
Descripción
Bifeprunox es un compuesto antipsicótico atípico que estaba en desarrollo para el tratamiento de la esquizofrenia, la psicosis y la enfermedad de Parkinson. Combina un agonismo mínimo del receptor D2 de dopamina con agonismo del receptor de serotonina, similar a la aripiprazol . A pesar de su prometedor perfil farmacológico, el desarrollo de this compound se interrumpió debido a datos de eficacia insuficientes .
Métodos De Preparación
La síntesis de Bifeprunox involucra múltiples pasos, comenzando con la preparación de la estructura principal, que incluye un anillo de benzoxazol y una porción de piperazina. La ruta sintética generalmente involucra los siguientes pasos:
Formación del anillo de benzoxazol: Este paso involucra la ciclización de un precursor apropiado para formar el anillo de benzoxazol.
Unión de la porción de piperazina: El anillo de piperazina se une luego al núcleo de benzoxazol a través de una serie de reacciones, incluida la sustitución nucleofílica y la aminación reductora.
Ensamblaje final: El paso final involucra el acoplamiento del grupo bifenilo a la porción de piperazina.
Los métodos de producción industrial probablemente involucrarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como el uso de condiciones de reacción escalables y técnicas de purificación.
Análisis De Reacciones Químicas
Bifeprunox experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede experimentar reacciones de oxidación, particularmente en la porción de piperazina, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de benzoxazol, lo que podría llevar a la formación de derivados de dihidrobenzoxazol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como los haluros de alquilo para la sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Química: Bifeprunox sirve como un compuesto modelo para estudiar la síntesis y reactividad de derivados de benzoxazol y piperazina.
Biología: En la investigación biológica, this compound se utiliza para estudiar las interacciones entre los antipsicóticos atípicos y los receptores de neurotransmisores.
Medicina: this compound se investigó por su potencial para tratar la esquizofrenia, la psicosis y la enfermedad de Parkinson. .
Mecanismo De Acción
Bifeprunox ejerce sus efectos a través de una combinación de agonismo parcial en los receptores D2 de dopamina y agonismo en los receptores 5-HT1A de serotonina. Esta doble actividad permite que this compound estabilice la actividad de la dopamina en el cerebro, reduciendo la hiperactividad en ciertas regiones mientras mejora la actividad en otras. Se cree que este mecanismo contribuye a su eficacia en el tratamiento de los síntomas positivos y negativos de la esquizofrenia, así como a reducir la probabilidad de síntomas extrapiramidales .
Comparación Con Compuestos Similares
Bifeprunox a menudo se compara con otros antipsicóticos atípicos, como:
Aripiprazol: Al igual que this compound, la aripiprazol es un agonista parcial en los receptores D2 de dopamina y un agonista en los receptores 5-HT1A de serotonina.
La singularidad de this compound radica en su perfil específico de unión a los receptores y sus posibles ventajas de seguridad, como un menor riesgo de complicaciones metabólicas .
Actividad Biológica
Bifeprunox is an atypical antipsychotic compound primarily developed for the treatment of schizophrenia. It exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This dual activity is significant as it allows for modulation of dopaminergic and serotonergic systems, potentially addressing both positive and negative symptoms of schizophrenia while minimizing common side effects associated with traditional antipsychotics.
This compound's mechanism involves:
- Dopamine D2 Receptor Partial Agonism : This property helps stabilize dopamine levels in the brain, reducing hyperactivity in overactive dopaminergic pathways while enhancing activity in underactive regions. This contrasts with traditional antipsychotics that typically antagonize these receptors, which can lead to increased side effects such as extrapyramidal symptoms (EPS) and hyperprolactinemia .
- Serotonin 5-HT1A Receptor Agonism : This action may contribute to the drug's efficacy against negative symptoms of schizophrenia, such as emotional blunting and social withdrawal, while also potentially reducing anxiety and improving mood .
In Vivo Studies
Research indicates that this compound significantly affects neuronal firing rates in specific brain regions:
- Dopamine Neurons : In studies involving rats, this compound reduced the firing rate of dopamine neurons in the ventral tegmental area (VTA) by 20-50% and decreased bursting activity by 70-100% . This reduction in phasic activity is crucial as it suggests a potential for this compound to mitigate positive symptoms of schizophrenia without causing significant sedation.
- Serotonin Neurons : this compound was found to be more effective than aripiprazole in suppressing the firing activity of serotonin neurons, indicating a stronger influence on serotonergic pathways .
Clinical Efficacy
In clinical trials, this compound demonstrated efficacy in reducing symptoms of schizophrenia as measured by various scales:
- PANSS Scores : In a controlled study with 589 patients, those treated with this compound (20 mg) showed a significant reduction in PANSS total scores compared to placebo, with an effect size of -0.339 .
- Weight and Prolactin Levels : this compound treatment resulted in statistically significant decreases in weight and prolactin levels compared to placebo, which is notable since many antipsychotics are associated with weight gain and increased prolactin levels .
Adverse Effects
The safety profile of this compound appears favorable compared to other antipsychotics:
- Extrapyramidal Symptoms (EPS) : The incidence of EPS was comparable between this compound and placebo groups, suggesting a lower risk of movement disorders associated with its use .
- Gastrointestinal Effects : Common treatment-emergent adverse events included gastrointestinal issues such as nausea and constipation, but these were generally mild .
Comparative Efficacy
A summary table comparing this compound to other antipsychotics highlights its unique profile:
Drug | PANSS Reduction | Weight Change | Prolactin Change | EPS Incidence |
---|---|---|---|---|
This compound 20 mg | Significant (-0.339) | Decrease (~1 kg) | Decrease | Low |
Risperidone 6 mg | Significant | Increase (~1.5 kg) | Increase | Higher |
Placebo | No significant change | Minimal change | No significant change | Low |
Case Study 1: Efficacy in Acute Schizophrenia
In a double-blind study involving patients experiencing acute exacerbations of schizophrenia, this compound was administered over six weeks. Results indicated a significant reduction in PANSS scores compared to placebo, reinforcing its potential as an effective treatment option for acute episodes .
Case Study 2: Long-term Use
Another study assessed long-term use where patients switched from other atypical antipsychotics to this compound. The transition was associated with improved tolerability and reduced metabolic side effects over six months, further supporting its role as a favorable treatment alternative for patients concerned about weight gain and metabolic syndrome .
Propiedades
IUPAC Name |
7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGODHVAJQTCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188592 | |
Record name | Bifeprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS). | |
Record name | Bifeprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
350992-10-8 | |
Record name | Bifeprunox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bifeprunox [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bifeprunox | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bifeprunox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIFEPRUNOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.